N-(aminocarbonyl)-3-chloropropanamide
Description
Halogenated Amides
N-(aminocarbonyl)-3-chloropropanamide is a halogenated amide due to the presence of a chlorine atom on the propyl chain of the propanamide structure. Halogenated organic compounds are fundamental building blocks in synthetic chemistry. The introduction of a halogen atom into an amide structure can significantly influence its chemical properties and reactivity.
Halogen atoms, like the chlorine in this molecule, can serve as a reactive site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the presence of halogens can lead to specific non-covalent interactions, such as halogen bonding, which can direct the assembly of molecules in crystal engineering and mediate chemical reactions. rsc.orgbohrium.comnih.gov The synthesis of amides is one of the most important reactions in organic chemistry, and methods to create halogenated amides are of significant interest for generating diverse chemical structures. rsc.orgmasterorganicchemistry.com
Urea (B33335) Derivatives
The molecule is also classified as a urea derivative, specifically an N-acylurea, because of the N-(aminocarbonyl) group attached to the propanamide nitrogen. The urea functional group is of paramount importance in medicinal chemistry and drug discovery. nih.govacs.org Its defining feature is the ability of the urea moiety's N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor. nih.govresearchgate.net
This capacity for forming multiple, stable hydrogen bonds allows urea-containing compounds to interact effectively with biological targets such as proteins and receptors. nih.gov Consequently, the urea scaffold is a common feature in a wide array of clinically approved drugs and compounds under investigation for various therapeutic applications, including anticancer, anti-HIV, and anti-inflammatory agents. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUUBFCDGPNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513435 | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-35-4 | |
| Record name | N-(Aminocarbonyl)-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5544-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Contemporary Organic Synthesis and Chemical Biology
Systematic IUPAC Naming Conventions for the Compound
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a single, unique structure. The systematic IUPAC name for the compound is N-carbamoyl-3-chloropropanamide . uni.lu This name is derived by identifying the principal functional group, which is the propanamide, and then naming the substituents attached to it. The "3-chloro" indicates a chlorine atom on the third carbon of the propane (B168953) chain, and "N-carbamoyl" specifies an aminocarbonyl group attached to the nitrogen atom of the amide.
Common Synonyms and Their Academic Usage
In scientific literature and chemical databases, this compound is also known by several synonyms. These are often used for brevity or historical reasons. The most prevalent synonym is its IUPAC name, N-carbamoyl-3-chloropropanamide. uni.lu Another key identifier is its CAS Registry Number, 5544-35-4, which is a unique numerical identifier assigned by the Chemical Abstracts Service. bldpharm.coma2bchem.com This number is frequently used in academic and commercial databases to unambiguously identify the substance.
The table below summarizes the common identifiers for this compound.
| Identifier Type | Identifier |
| IUPAC Name | N-carbamoyl-3-chloropropanamide |
| Synonym | This compound |
| CAS Number | 5544-35-4 |
Advanced Structural Descriptors (e.g., SMILES, InChIKey)
To facilitate database searching and computational chemistry, several text-based structural descriptors have been developed. These provide a linear notation for the two-dimensional structure of a molecule.
SMILES (Simplified Molecular-Input Line-Entry System): This system represents the molecular structure as a simple string of characters. The SMILES string for this compound is C(CCl)C(=O)NC(=O)N. uni.lu
InChI (International Chemical Identifier): The InChI is a non-proprietary identifier that provides a layered representation of a chemical substance. The InChI for this compound is InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9). uni.lu
InChIKey: This is a hashed, fixed-length version of the full InChI, designed for easy web and database searching. The InChIKey is HRYUUBFCDGPNLW-UHFFFAOYSA-N. uni.lu
These advanced descriptors are crucial tools in modern chemical informatics, enabling precise identification and retrieval of compound information from global databases. inchikey.info
The structural descriptors are detailed in the interactive table below.
| Descriptor Type | Descriptor |
| Molecular Formula | C4H7ClN2O2 |
| SMILES | C(CCl)C(=O)NC(=O)N |
| InChI | InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |
| InChIKey | HRYUUBFCDGPNLW-UHFFFAOYSA-N |
Synthetic Methodologies for N Aminocarbonyl 3 Chloropropanamide
Established Synthetic Pathways and Reaction Schemes
Established synthetic routes to N-(aminocarbonyl)-3-chloropropanamide and related acylureas are based on fundamental organic reactions, including nucleophilic acyl substitution and addition to isocyanates.
A primary and direct method for synthesizing this compound is the acylation of urea (B33335) with 3-chloropropanoyl chloride. In this reaction, the nucleophilic nitrogen atom of urea attacks the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the desired N-acylurea and hydrogen chloride (HCl) as a byproduct. The reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
This pathway is advantageous due to the commercial availability and low cost of both urea and reagents used to synthesize the acyl chloride precursor. thieme-connect.com
An alternative and widely utilized strategy for forming the acylurea linkage involves the use of an isocyanate intermediate. reading.ac.uk Specifically, 3-chloropropionyl isocyanate serves as a highly reactive precursor. This electrophilic compound readily reacts with ammonia (B1221849) or other amines to yield the corresponding acylurea. prepchem.comprepchem.com The reaction of 3-chloropropionyl isocyanate with ammonia provides a direct route to this compound.
The general approach of reacting N-acylisocyanates with amines is a routine method for preparing N-acylurea derivatives. reading.ac.uk
Reaction Scheme:
Precursor Chemistry and Reagent Considerations
The feasibility and efficiency of the synthetic pathways described are highly dependent on the synthesis and quality of their respective precursors.
The key precursors are 3-chloropropanoyl chloride for the acylation route and 3-chloropropionyl isocyanate for the isocyanate route.
3-Chloropropanoyl Chloride: This bifunctional reagent is a critical intermediate. thieme-connect.comchemdad.com It can be prepared via several standard methods, most commonly from acrylic acid or 3-chloropropionic acid using various chlorinating agents. thieme-connect.comguidechem.com A prevalent industrial method involves the reaction of acrylic acid with thionyl chloride. google.com The presence of a basic organic compound, such as N,N-dimethylformamide, can facilitate a one-step synthesis from acrylic acid. chemdad.comgoogle.com
| Starting Material | Reagent(s) | Key Conditions | Reference |
|---|---|---|---|
| Acrylic Acid | Thionyl Chloride | Reaction in the presence of a basic organic compound (e.g., DMF); one-step process. | google.com |
| Acrylic Acid | Thionyl Chloride and Water | Dropwise addition of thionyl chloride at 20°C, followed by heating/reflux. | guidechem.compatsnap.com |
| 3-Chloropropionic Acid | Thionyl Chloride, POCl₃, or Phosgene | Standard chlorination of a carboxylic acid. | thieme-connect.comguidechem.com |
| β-Propiolactone | Thionyl Chloride | Ring-opening and chlorination reaction. | thieme-connect.comchemdad.com |
3-Chloropropionyl Isocyanate: This reactive intermediate is typically not isolated but is generated in situ or used immediately after its preparation. A standard method for its synthesis is through the Curtius rearrangement of a corresponding acyl azide (B81097). This involves treating 3-chloropropanoyl chloride with sodium azide to form 3-chloropropanoyl azide, which upon heating, rearranges to the desired isocyanate with the loss of nitrogen gas. thieme-connect.com
Urea: As a precursor, urea is an abundant and inexpensive commodity chemical, making it an economical source of the aminocarbonyl moiety.
Methodological Advancements and Optimizations in Synthesis
While specific optimization studies for the synthesis of this compound are not extensively detailed, advancements in the synthesis of its precursors and in the general formation of acylureas contribute to more efficient and sustainable production.
Furthermore, modern advancements in the synthesis of the broader class of N-acylureas offer potential for optimization. Newer methods avoid the use of harsh reagents like acyl chlorides and isocyanates. One such strategy involves the reaction of carboxylic acids with carbodiimides, which proceeds under mild, neutral conditions, often in water, to afford N-acylurea derivatives in high yields. ias.ac.inresearchgate.net This approach, which involves an O- to N-acyl migration, represents a greener and more benign synthetic route that could be adapted for the production of this compound. ias.ac.in Other advanced techniques reported for general acylurea synthesis include solid-phase methods and multi-component reactions, which allow for rapid diversification and high-throughput synthesis. reading.ac.uk
Chemical Reactivity and Transformation Pathways of N Aminocarbonyl 3 Chloropropanamide
Reactivity of the Chloropropyl Moiety
The 3-chloropropyl group in N-(aminocarbonyl)-3-chloropropanamide is a primary alkyl halide, which dictates its susceptibility to nucleophilic attack and base-induced elimination. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it a prime target for nucleophiles.
The primary carbon bearing the chlorine atom is sterically unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. A wide array of nucleophiles can participate in this transformation, leading to a diverse range of derivatives.
The general scheme for the SN2 reaction is as follows:
Nu:⁻ + Cl-CH₂CH₂-CONHCONH₂ → Nu-CH₂CH₂-CONHCONH₂ + Cl⁻
The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will react more readily. Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | N-(aminocarbonyl)-3-hydroxypropanamide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | N-(aminocarbonyl)-3-methoxypropanamide |
| Cyanide | Sodium Cyanide (NaCN) | N-(aminocarbonyl)-3-cyanopropanamide |
| Azide (B81097) | Sodium Azide (NaN₃) | N-(aminocarbonyl)-3-azidopropanamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(aminocarbonyl)-3-(phenylthio)propanamide |
It is important to note that with amine nucleophiles, such as ammonia (B1221849), further alkylation can occur, leading to mixtures of primary, secondary, and tertiary amine products. To favor the formation of the primary amine, a large excess of the nucleophile is typically used.
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, specifically a bimolecular elimination (E2) reaction, to yield an unsaturated product. In this pathway, the base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion is eliminated simultaneously, resulting in the formation of a double bond.
The general scheme for the E2 reaction is as follows:
B:⁻ + Cl-CH₂CH₂-CONHCONH₂ → H-B + CH₂=CH-CONHCONH₂ + Cl⁻
The competition between SN2 and E2 reactions is a key consideration. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, alkoxides) may lead to a mixture of substitution and elimination products. To favor elimination, strong, sterically hindered bases such as potassium tert-butoxide are often used. These bases are poor nucleophiles due to their bulk, which disfavors the SN2 pathway. Higher reaction temperatures also tend to favor elimination over substitution.
The expected product of the elimination reaction would be N-(aminocarbonyl)propenamide.
Reactivity of the Amide and Urea (B33335) Functionalities
The acylurea moiety of this compound contains amide and urea functional groups, which have their own distinct reactivity profiles. These include susceptibility to hydrolysis and the potential for reactions at the nitrogen atoms.
Acylureas can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide and urea linkages. The stability of the acylurea is generally greater than that of an acid anhydride (B1165640) but more reactive towards hydrolysis than a simple amide.
Under acidic conditions, the carbonyl oxygen of the amide or urea can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur.
Hydrolysis can lead to several degradation products, depending on which C-N bond is cleaved. For instance, hydrolysis of the amide bond would yield 3-chloropropanoic acid and urea. Conversely, hydrolysis of the urea C-N bond could lead to 3-chloropropanamide and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide). The precise degradation pathway and the relative rates of cleavage would depend on the specific reaction conditions.
The nitrogen atoms in the amide and urea functionalities of this compound are nucleophilic and can potentially undergo N-alkylation and N-acylation reactions. The protons on these nitrogens are acidic and can be removed by a strong base to form an anion, which is a more potent nucleophile.
N-Alkylation: This would involve the reaction with an alkyl halide in the presence of a base. The base deprotonates the amide or urea nitrogen, and the resulting anion then acts as a nucleophile, attacking the alkyl halide. Given the presence of multiple N-H bonds, a mixture of products could be formed, and controlling the degree of alkylation could be challenging.
N-Acylation: This involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. Similar to N-alkylation, acylation can occur at either the amide or urea nitrogen atoms. The regioselectivity of this reaction would be influenced by the relative nucleophilicity of the different nitrogen atoms and the steric hindrance around them.
Table 2: Potential Derivatization of the Acylurea Moiety
| Reaction Type | Reagent Example | Potential Product Structure |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) with a base | R-N(CH₃)-C(=O)-NH-C(=O)-NH₂ or R-NH-C(=O)-N(CH₃)-C(=O)-NH₂ or R-NH-C(=O)-NH-C(=O)-NH(CH₃) |
| N-Acylation | Acetyl chloride (CH₃COCl) with a base | R-N(COCH₃)-C(=O)-NH-C(=O)-NH₂ or R-NH-C(=O)-N(COCH₃)-C(=O)-NH₂ or R-NH-C(=O)-NH-C(=O)-NH(COCH₃) |
(where R = -CH₂CH₂Cl)
Mechanistic Insights into Reactive Intermediates
The reactions of acylureas can involve interesting reactive intermediates. In the context of their synthesis from carboxylic acids and carbodiimides, an O-acylisourea intermediate is formed, which can then rearrange to the more stable N-acylurea. ias.ac.inresearchgate.netnih.gov This O-to-N acyl migration is a key mechanistic pathway. ias.ac.in
While this compound is the starting material in this discussion, understanding these intermediates is crucial for predicting potential side reactions or alternative transformation pathways. For instance, in reactions involving the acylurea moiety, it is conceivable that under certain conditions, a transient O-acylisourea-like intermediate could be formed, particularly if the reaction environment promotes protonation and tautomerization.
In the nucleophilic substitution and elimination reactions of the chloropropyl moiety, the mechanisms are generally well-understood, proceeding through a pentacoordinate transition state in the case of SN2 reactions and a concerted bond-breaking and bond-forming transition state in E2 reactions. The formation of carbocation intermediates is unlikely given that it is a primary alkyl halide.
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Advanced Spectroscopic Characterization and Elucidation of Chemical Processes Involving N Aminocarbonyl 3 Chloropropanamide
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of N-(aminocarbonyl)-3-chloropropanamide, typically formed from the reaction of 3-chloropropanoyl isocyanate and ammonia (B1221849), NMR allows for the precise tracking of reactant consumption and product formation.
¹H NMR Spectroscopy: By acquiring ¹H NMR spectra at regular intervals, researchers can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance of new signals characteristic of the this compound product. The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) and the carbon adjacent to the carbonyl group (-CH₂-CO) in the 3-chloropropanamide moiety would exhibit distinct chemical shifts, typically as triplets. The protons of the amide (-NH₂) and urea (B33335) (-NH-) groups would appear as broad singlets, the chemical shift of which can be influenced by solvent and concentration. ias.ac.in Integration of these signals provides a quantitative measure of the concentration of each species over time, enabling the determination of reaction kinetics. nih.gov
¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The two distinct carbonyl carbons of the acylurea group are particularly diagnostic, typically appearing in the deshielded region of the spectrum (150-180 ppm). researchgate.net Monitoring the emergence of these signals provides unambiguous evidence of acylurea formation. All compounds synthesized are structurally confirmed by spectroscopic methods including ¹H and ¹³C-NMR. nih.gov
Interactive Data Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Key Features |
| -C(O)NHC(O)NH₂ | ¹³C | ~170-175 | Singlet | Acyl carbonyl, highly deshielded. |
| -C(O)NHC(O)NH₂ | ¹³C | ~155-160 | Singlet | Urea carbonyl. researchgate.net |
| Cl-C H₂- | ¹³C | ~40-45 | Singlet | Carbon attached to electronegative chlorine. |
| -C H₂-CO- | ¹³C | ~35-40 | Singlet | Methylene carbon adjacent to carbonyl. |
| Cl-CH₂- | ¹H | ~3.8 | Triplet | Deshielded by adjacent chlorine atom. |
| -CH₂-CO- | ¹H | ~2.9 | Triplet | Deshielded by adjacent carbonyl group. |
| -C(O)NH- | ¹H | ~8.0-9.5 | Broad Singlet | Urea NH proton, exchangeable with D₂O. ias.ac.in |
| -C(O)NH₂ | ¹H | ~6.5-7.5 | Broad Singlet | Primary amide NH₂ protons. |
Mass Spectrometry (MS) Techniques for Mechanistic Studies
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for probing its reaction mechanisms by identifying intermediates and fragmentation pathways. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation, allowing for the accurate determination of its molecular weight. researchgate.net
For mechanistic studies, tandem mass spectrometry (MS/MS) is employed. The molecular ion (M⁺) or a protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. acs.orgnih.gov The analysis of these fragmentation patterns provides a "fingerprint" that confirms the molecular structure and can reveal the presence of transient intermediates in a reaction mixture.
In the context of this compound synthesis, MS can be used to study the reactivity of the isocyanate intermediate. acs.orgnih.gov The fragmentation of the final product would likely involve characteristic losses, such as the cleavage of the amide bonds, loss of HCl, or decarboxylation. For instance, a common fragmentation pattern for amides involves the formation of acylium ions. Identifying these specific fragments helps to piece together the reaction pathway and validate the structure of the final product.
Interactive Data Table 2: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 150.56 g/mol )
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |
| 150/151 | [C₄H₇ClN₂O₂]⁺ / [C₄H₈ClN₂O₂]⁺ | Molecular ion (M⁺) or protonated molecule ([M+H]⁺). |
| 114 | [M - HCl]⁺ | Loss of hydrogen chloride. |
| 106 | [M - CONH₂]⁺ | Cleavage of the terminal amide group. |
| 90 | [ClCH₂CH₂CO]⁺ | Acylium ion from cleavage of the N-C bond. |
| 72 | [M - ClCH₂CH₂]⁺ | Loss of the chloropropyl group. |
| 44 | [CONH₂]⁺ | Carboxamide cation fragment. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu For this compound, the IR spectrum would be dominated by characteristic absorptions from its amide and urea functionalities. The presence of two carbonyl (C=O) groups leads to strong absorption bands in the region of 1650-1720 cm⁻¹. libretexts.org The exact position of these peaks can distinguish between the acyl carbonyl and the urea carbonyl. Additionally, the N-H bonds of the primary amide and secondary urea groups give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. specac.com The C-Cl bond stretch would be expected to appear in the fingerprint region, typically between 600-800 cm⁻¹. vscht.cz These characteristic peaks provide clear evidence for the successful synthesis of the target acylurea structure. ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The chromophores in this compound are the two carbonyl groups. These groups typically exhibit a weak n→π* electronic transition, which would result in an absorption maximum (λ_max) in the ultraviolet region, generally around 210-220 nm. researchgate.net While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy is highly useful for quantitative analysis. By creating a calibration curve based on Beer's Law, the concentration of this compound in a solution can be accurately determined, which is valuable for monitoring reaction progress or assessing product purity.
Interactive Data Table 3: Spectroscopic Analysis Summary for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR Spectroscopy | ~3400 and ~3200 | N-H stretching (asymmetric & symmetric) of -NH₂ and -NH- |
| IR Spectroscopy | ~1720 | C=O stretching (acyl carbonyl) |
| IR Spectroscopy | ~1680 | C=O stretching (urea carbonyl, Amide I band) specac.com |
| IR Spectroscopy | ~1570 | N-H bending (Amide II band) |
| IR Spectroscopy | ~700 | C-Cl stretching |
| UV-Vis Spectroscopy | ~215 nm | n→π* transition of carbonyl groups |
Computational and Theoretical Investigations of N Aminocarbonyl 3 Chloropropanamide
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational landscape of molecules. For N-(aminocarbonyl)-3-chloropropanamide, these calculations would provide detailed information about its geometric parameters, such as bond lengths, bond angles, and dihedral angles.
A full geometry optimization of this compound would likely be performed using a method like B3LYP with a basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization effects. jst.org.in The resulting optimized structure would represent the molecule's lowest energy conformation.
Table 1: Predicted Geometric Parameters of this compound This data is hypothetical and based on computational studies of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.34 Å | |
| C-C | ~1.53 Å | |
| C-Cl | ~1.79 Å | |
| Bond Angle | O=C-N | ~123° |
| C-C-C | ~112° |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For this compound, two primary reaction types are of interest for such analysis: nucleophilic substitution at the carbon bearing the chlorine atom and hydrolysis of the amide bond.
Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile. Reaction pathway analysis would involve modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic carbon atom attached to the chlorine. The calculations would aim to locate the transition state for this reaction, which is a high-energy intermediate structure. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
Amide Hydrolysis: The amide bond can be cleaved through hydrolysis, a reaction of significant interest in biological and chemical systems. blogspot.comrsc.orgnih.gov Computational modeling of amide hydrolysis can elucidate the reaction mechanism, which can proceed through different pathways (e.g., acid-catalyzed or base-catalyzed). acs.org Transition state modeling would involve identifying the structures of the transition states for the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon and the subsequent breakdown of the tetrahedral intermediate. blogspot.comrsc.orgnih.gov The calculations can also reveal the role of solvent molecules in stabilizing the transition state. nih.gov
Table 2: Illustrative Calculated Activation Energies for Potential Reactions of this compound This data is hypothetical and based on computational studies of analogous reactions.
| Reaction | Proposed Mechanism | Illustrative Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Substitution (with OH⁻) | SN2 | 15 - 25 |
| Amide Hydrolysis (neutral) | Addition-Elimination | 30 - 40 |
Prediction of Molecular Interactions and Reactivity Profiles
The reactivity of a molecule is governed by its electronic structure. Computational methods can be used to calculate various properties that help predict how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the amide hydrogens, making them potential sites for hydrogen bonding. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMO): According to FMO theory, the majority of chemical reactivity can be understood by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the LUMO is expected to be localized on the chloropropyl moiety, particularly on the C-Cl antibonding orbital, while the HOMO would likely have significant contributions from the lone pairs of the oxygen and nitrogen atoms of the amide group. researchgate.netresearchgate.net
Table 3: Predicted Reactivity Descriptors for this compound This data is hypothetical and based on computational studies of similar molecules.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -8.5 eV | Related to electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical reactivity |
| Chemical Hardness | ~ 4.0 eV | Resistance to change in electron distribution |
Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for the structural characterization of molecules. nih.gov Computational methods can be used to predict the CCS values for different ions of a molecule, which can then be compared to experimental data to aid in its identification. acs.orgmdpi.comacs.org
The prediction of CCS values typically involves generating a three-dimensional structure of the ion of interest (e.g., [M+H]⁺, [M+Na]⁺) through quantum chemical calculations. This structure is then used in specialized software that calculates the theoretical CCS based on its interaction with a buffer gas (usually nitrogen or helium). nih.gov The predicted CCS values are highly dependent on the ion's size, shape, and charge distribution. For this compound, different conformers could potentially have slightly different CCS values, and computational modeling can help to understand this relationship.
Table 4: Hypothetical Predicted Collision Cross Section (CCS) Values for this compound Ions in Nitrogen These values are estimations based on the molecular weight and typical CCS values for small molecules.
| Ion | Molecular Formula | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | [C₃H₇ClNO]⁺ | ~115 - 125 |
Applications in Chemical Biology and Organic Chemical Research
Role as a Synthetic Precursor for Biologically Relevant Compounds
N-(aminocarbonyl)-3-chloropropanamide is a key starting material for the synthesis of various biologically active molecules, most notably covalent inhibitors for protein kinases. The core utility of this compound lies in the 3-chloropropanamide functional group, which acts as a masked precursor to an α,β-unsaturated carbonyl system, specifically an acrylamide (B121943). This conversion is typically achieved through a base-mediated elimination of hydrogen chloride.
The resulting acrylamide group is a Michael acceptor, a type of electrophilic "warhead" that can form a stable, irreversible covalent bond with nucleophilic amino acid residues, such as cysteine, on target proteins. This strategy has been instrumental in the development of potent and selective kinase inhibitors. The majority of FDA-approved covalent kinase inhibitors in the last decade utilize an acrylamide warhead for this purpose. medium.com
The synthesis of such inhibitors often involves the initial construction of a scaffold that provides non-covalent binding affinity and selectivity for the target enzyme. In a subsequent step, the this compound, or a similar 3-chloropropionyl chloride derivative, is used to install the reactive group, which is then converted to the acrylamide warhead in the final synthetic step. medium.com This approach allows for the late-stage introduction of the reactive moiety, which can be advantageous in multi-step syntheses.
Beyond kinase inhibitors, the chemical reactivity of this compound makes it a potential precursor for the synthesis of other classes of biologically relevant heterocyclic compounds, such as pyrazoles, triazines, and pyridines, which are core structures in many pharmaceuticals. nih.govnih.govresearchgate.netchim.itd-nb.infochemrxiv.orgbeilstein-journals.orgnanobioletters.comresearchgate.netnih.govgoogle.comnih.gov
Utilization as a Chemical Probe in Enzyme Mechanism Studies
The ability of this compound to be converted into a reactive acrylamide warhead makes its derivatives suitable for use as activity-based probes (ABPs) in the study of enzyme mechanisms. ABPs are powerful tools in chemical biology that are used to profile the activity of entire enzyme families directly in their native biological context. These probes typically consist of a reactive group (the "warhead"), a binding group for the target enzyme, and a reporter tag (e.g., a fluorophore or biotin).
Derivatives of this compound can be designed as ABPs to target enzymes with a nucleophilic cysteine in their active site, such as certain cysteine hydrolases, amidases, and deubiquitinating enzymes. nih.govnih.govstanford.edu The acrylamide moiety, formed from the 3-chloropropanamide precursor, can covalently modify the catalytic cysteine, leading to irreversible inhibition. By monitoring this labeling event, researchers can gain insights into the enzyme's catalytic mechanism, substrate specificity, and role in cellular processes.
For instance, a probe derived from this scaffold could be used in competitive activity-based protein profiling (ABPP) experiments to screen for new inhibitors of a particular enzyme. In this setup, a biological sample is treated with a potential inhibitor before the addition of the ABP. A decrease in the labeling of the target enzyme by the probe indicates that the inhibitor is binding to and blocking the active site. This approach has been successfully used to identify inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. nih.govnih.gov
Table 1: Potential Enzyme Classes for Study Using this compound-Derived Probes
| Enzyme Class | Catalytic Nucleophile | Role of Probe |
| Cysteine Proteases (e.g., Cathepsins) | Cysteine | Covalent modification of the active site for activity profiling. stanford.edu |
| Amidases (e.g., NAAA) | Cysteine | Irreversible inhibition to study enzyme function and screen for new inhibitors. nih.govnih.gov |
| Deubiquitinating Enzymes (DUBs) | Cysteine | Targeting the catalytic cysteine to investigate the role of ubiquitination in cell signaling. |
Scaffold Development for Novel Inhibitor Discovery in Signal Transduction Pathways
The core structure of this compound, after conversion to its acrylamide form, is a privileged scaffold for the development of covalent inhibitors that target key enzymes in signal transduction pathways. This is particularly true for protein kinases, which are central regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Design and Synthesis of Kinase Inhibitors (e.g., ERK1/2, EGFR)
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The acrylamide warhead, derived from precursors like this compound, is a hallmark of second and third-generation EGFR inhibitors. nih.govrsc.org These inhibitors are designed to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding leads to potent and sustained inhibition of the receptor's kinase activity.
Second-generation inhibitors , such as afatinib (B358) and dacomitinib, were developed to overcome resistance to first-generation reversible inhibitors. They harbor an acrylamide moiety that covalently modifies Cys797. rsc.org
Third-generation inhibitors , like osimertinib, were specifically designed to be active against EGFR mutants that are resistant to earlier generations of drugs, particularly the T790M "gatekeeper" mutation. These inhibitors also contain an acrylamide warhead to covalently target Cys797. rsc.org
Extracellular Signal-regulated Kinase (ERK1/2) Inhibitors: ERK1 and ERK2 are critical kinases in the MAPK/ERK pathway, which is often hyperactivated in cancer. The development of covalent ERK1/2 inhibitors is an active area of research to overcome resistance to upstream inhibitors (e.g., of RAF and MEK). nih.govcovalx.comresearchgate.net While direct use of the this compound scaffold in reported ERK inhibitors is not explicitly detailed, the underlying principle of using an acrylamide warhead to target a non-catalytic cysteine near the active site is a viable strategy. Structure-based drug design has informed the identification of multiple series of selective covalent ERK1/2 inhibitors, demonstrating the potential for acrylamide-based compounds in this context. nih.gov
Investigating Covalent Inhibitor Design Principles
The use of this compound as a precursor for the acrylamide warhead allows researchers to investigate fundamental principles of covalent inhibitor design. The reactivity of the acrylamide Michael acceptor can be tuned by modifying its electronic properties, which in turn affects its selectivity for the target cysteine over other biological nucleophiles, thereby minimizing off-target effects. mdpi.com
Key principles in the design of such covalent inhibitors include:
Scaffold Optimization: The non-covalent binding portion of the inhibitor must be optimized to position the acrylamide warhead in close proximity to the target cysteine residue.
Warhead Reactivity: The electrophilicity of the acrylamide can be modulated. While highly reactive warheads can lead to off-target toxicity, a warhead with tuned, moderate reactivity can achieve high selectivity for the intended target. mdpi.com
Reversible vs. Irreversible Covalent Inhibition: While acrylamides typically form irreversible bonds, other related warheads, such as α-cyano-acrylamides, have been developed to form reversible covalent bonds, which can offer a different pharmacological profile. mdpi.com
The synthetic accessibility of the acrylamide group via precursors like this compound makes it a workhorse for exploring these design principles in the development of new therapeutic agents. medium.com
Table 2: Comparison of Covalent Kinase Inhibitor Generations
| Inhibitor Generation | Binding Mode | Key Feature | Example |
| First | Reversible | Competitive with ATP | Gefitinib |
| Second | Covalent, Irreversible | Acrylamide warhead targeting Cys797 in EGFR. rsc.org | Afatinib |
| Third | Covalent, Irreversible | Selective for mutant EGFR (T790M) with an acrylamide warhead. rsc.org | Osimertinib |
Contribution to Understanding Drug Resistance Mechanisms at the Molecular Level
The development of covalent inhibitors from precursors such as this compound has been pivotal in both overcoming and understanding the molecular mechanisms of drug resistance in cancer therapy.
The clinical challenge of acquired resistance to first-generation, non-covalent EGFR inhibitors, often driven by the T790M mutation, spurred the development of second and third-generation covalent inhibitors. These drugs, by forming an irreversible bond with Cys797, were able to inhibit the T790M mutant EGFR, providing a new treatment option for patients with resistant tumors. rsc.org
However, the use of these covalent inhibitors has led to the emergence of new resistance mechanisms. The most notable is the mutation of the targeted cysteine residue itself, for example, the C797S mutation in EGFR. rsc.org In this mutation, the cysteine is replaced by a serine, which is a much weaker nucleophile and is unable to form a covalent bond with the acrylamide warhead of the inhibitor.
The study of how these mutations abrogate the efficacy of covalent inhibitors provides crucial insights into the molecular basis of drug resistance. It highlights the dynamic interplay between the drug, its target protein, and the genetic plasticity of cancer cells. This knowledge is now driving the development of fourth-generation EGFR inhibitors and other strategies to overcome C797S-mediated resistance.
Furthermore, the application of covalent inhibitors derived from scaffolds like this compound in preclinical models of acquired resistance helps to elucidate the signaling pathways that are rewired in resistant cells. For example, resistance to RAF or MEK inhibitors in the MAPK pathway can lead to the reactivation of ERK1/2. The use of covalent ERK1/2 inhibitors in these models can help to dissect the downstream signaling events and identify new therapeutic vulnerabilities. nih.gov
Q & A
Basic Question: What are the established synthetic routes for N-(aminocarbonyl)-3-chloropropanamide, and what methodological considerations are critical for optimizing yield?
Answer:
A common approach involves carbodiimide-mediated coupling reactions. For instance, (S)-2-chloropropionic acid can react with alkyl amines using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to form N-substituted chloropropanamide derivatives . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Stoichiometry : A 1:1 molar ratio of acid to amine minimizes side products.
- Purification : Column chromatography or recrystallization is essential to isolate the product from DCC byproducts (e.g., dicyclohexylurea).
Basic Question: How can researchers characterize the structural and crystallographic properties of this compound?
Answer:
X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å have been reported for structurally similar chloropropanamide derivatives . Methodological steps include:
- Crystallization : Use slow evaporation in solvents like ethanol or acetone.
- Data collection : Employ a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation.
- Analysis : Refinement software (e.g., SHELXL) to resolve bond lengths and angles, particularly the C-Cl and amide bonds.
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Safety measures align with structurally related amides and chlorinated compounds:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Ventilation : Use fume hoods to mitigate vapor exposure, as chlorinated compounds may release toxic gases under decomposition.
Advanced Question: How do substituents on the aminocarbonyl group influence the reactivity and stability of 3-chloropropanamide derivatives?
Answer:
Substituents like adamantyl or aryl groups (e.g., N-(1-adamantyl)-3-chloropropanamide) significantly alter steric and electronic properties :
- Steric effects : Bulky groups (e.g., adamantyl) reduce hydrolysis rates by shielding the amide bond.
- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.
- Experimental validation : Compare reaction kinetics via HPLC or NMR monitoring.
Advanced Question: What methodologies resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from reaction conditions or purification techniques. For example:
- Catalyst optimization : Replace DCC with EDC·HCl to improve solubility and reduce byproduct interference.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions in sensitive intermediates.
- Yield validation : Cross-validate yields using alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) .
Advanced Question: How can researchers mechanistically probe the coupling reaction between 3-chloropropionic acid and aminocarbonyl nucleophiles?
Answer:
Mechanistic studies involve:
- Isotopic labeling : Use ¹³C-labeled carboxylic acids to track acyl transfer steps via NMR.
- Kinetic studies : Monitor reaction progress under varying pH and temperature to identify rate-limiting steps.
- Computational modeling : DFT calculations (e.g., using Gaussian) to map transition states and activation energies .
Advanced Question: What analytical strategies differentiate isomeric or polymorphic forms of this compound?
Answer:
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves isomers .
- Spectroscopy : IR spectroscopy identifies polymorphs via distinct carbonyl stretching frequencies (1650–1750 cm⁻¹).
- Thermal analysis : DSC/TGA profiles detect polymorphic transitions based on melting points and decomposition temperatures .
Advanced Question: How do solvent polarity and proticity affect the stability of this compound in solution?
Answer:
- Polar aprotic solvents (e.g., DMSO) : Stabilize the compound via dipole interactions but may accelerate hydrolysis at elevated temperatures.
- Protic solvents (e.g., methanol) : Increase degradation rates due to hydrogen bonding with the amide group.
- Experimental validation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
